

Foreword: The Unassuming Ring with Profound Impact

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Compound of Interest

Compound Name: *N*-(3-cyanophenyl)thiophene-2-carboxamide

Cat. No.: B325104

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The story of thiophene and its derivatives is a classic tale in medicinal chemistry: the discovery of a simple heterocyclic ring that has become a cornerstone in the development of a vast array of therapeutic agents.^{[1][2][3]} Its journey begins with a serendipitous observation. In 1882, Viktor Meyer, while attempting to demonstrate a lecture experiment, discovered thiophene as an impurity in benzene derived from coal tar.^{[4][5]} He noted that the typical indophenin color reaction with isatin and sulfuric acid, long thought to be characteristic of benzene, failed with pure, synthetic benzene but worked with the coal-tar-derived version.^[5] This led him to isolate the sulfur-containing culprit: thiophene.^[5] This discovery unlocked a new field of heterocyclic chemistry. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, proved to be more than a mere curiosity; its unique electronic properties and ability to act as a bioisostere for a phenyl ring made it a privileged scaffold in drug design.^[1]

This guide delves into the history and discovery of a particularly fruitful class of its derivatives: the thiophene-2-carboxamides. We will trace their evolution from early synthetic efforts to their establishment as a versatile and powerful core in modern drug discovery, exploring the causality behind synthetic choices and the ever-expanding landscape of their biological activities.

Part 1: The Genesis of a Scaffold - Early Synthetic Strategies

The initial challenge for chemists was not just constructing the thiophene ring but functionalizing it to create the crucial amide linkage. Early synthetic approaches were logical extensions of classical organic chemistry, primarily focusing on the derivatization of thiophene-2-carboxylic acid. This acid could be readily prepared from 2-acetylthiophene, a product of the Friedel-Crafts acetylation of thiophene.[5]

The most direct and historically significant method involves converting the carboxylic acid into a more reactive acyl chloride. This two-step process, while effective, relies on harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Causality Behind the Choice: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. This was the workhorse reaction for amide bond formation for decades, valued for its reliability and broad applicability, despite the need for careful handling of the corrosive and moisture-sensitive intermediates.

Part 2: The Evolution of Synthesis - A Paradigm Shift to Milder Methods

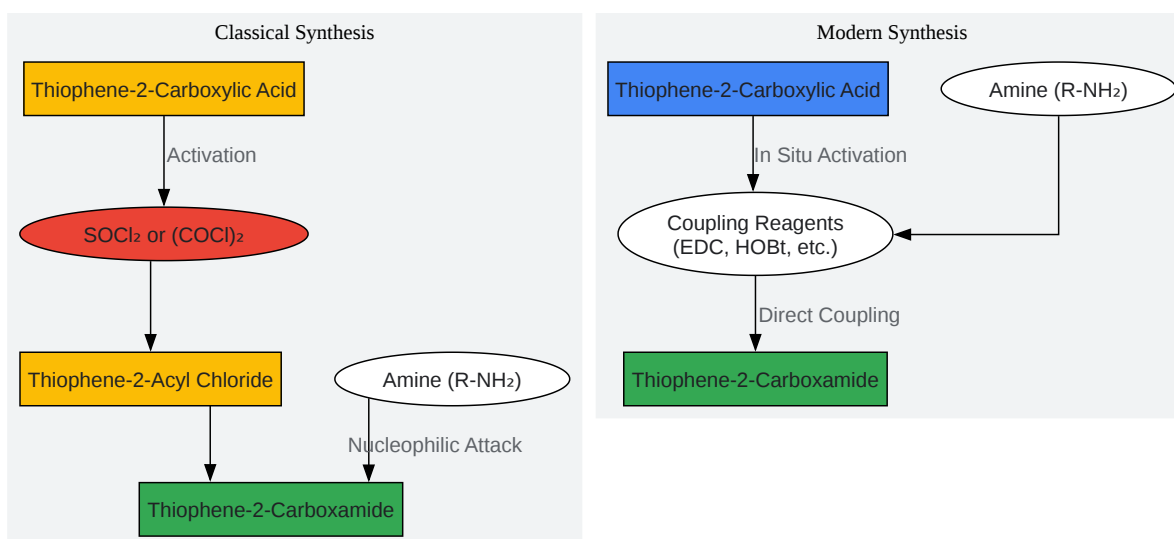
While robust, the acyl chloride method suffers from limitations, including poor functional group tolerance and the generation of corrosive HCl as a byproduct. The modern era of drug development, demanding the synthesis of complex, highly functionalized molecules, necessitated the development of milder and more selective methods for amide bond formation.

This led to the widespread adoption of peptide coupling reagents. These reagents activate the carboxylic acid in situ, avoiding the need to isolate a harsh intermediate. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[6]

Further diversification of the thiophene scaffold is now routinely achieved through metal-catalyzed cross-coupling reactions. For instance, a 5-bromo-thiophene-2-carboxamide can be

readily coupled with a variety of boronic acids or esters via the Suzuki reaction, allowing for the installation of complex aryl or heteroaryl substituents at the 5-position.[6][7] This modular approach is a cornerstone of modern library synthesis.

More advanced strategies even allow for the one-step construction of the substituted thiophene ring itself, such as the Gewald aminothiophene synthesis or cyclization of thiocarbamoyl derivatives with α -halogenated reagents.[8][9]



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Caption: Comparison of classical vs. modern thiophene-2-carboxamide synthesis.

Part 3: The Pharmacological Journey - Unveiling a Spectrum of Biological Activity

The true value of the thiophene-2-carboxamide scaffold lies in its remarkable biological versatility.[3] Its derivatives have been investigated and developed for a wide range of therapeutic indications.

Antimicrobial and Antiviral Agents

Some of the earliest recognized activities of thiophene derivatives were antimicrobial.[3][8] More recently, a potent class of thiophene-2-carboxamide derivatives was discovered to be effective entry inhibitors of the Ebola virus (EBOV).[7] These compounds function by blocking the interaction between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein, a critical step for viral entry into the host cell.[7] Compound 57 from this series was identified as a lead candidate with excellent potency and favorable drug-like properties.[7]

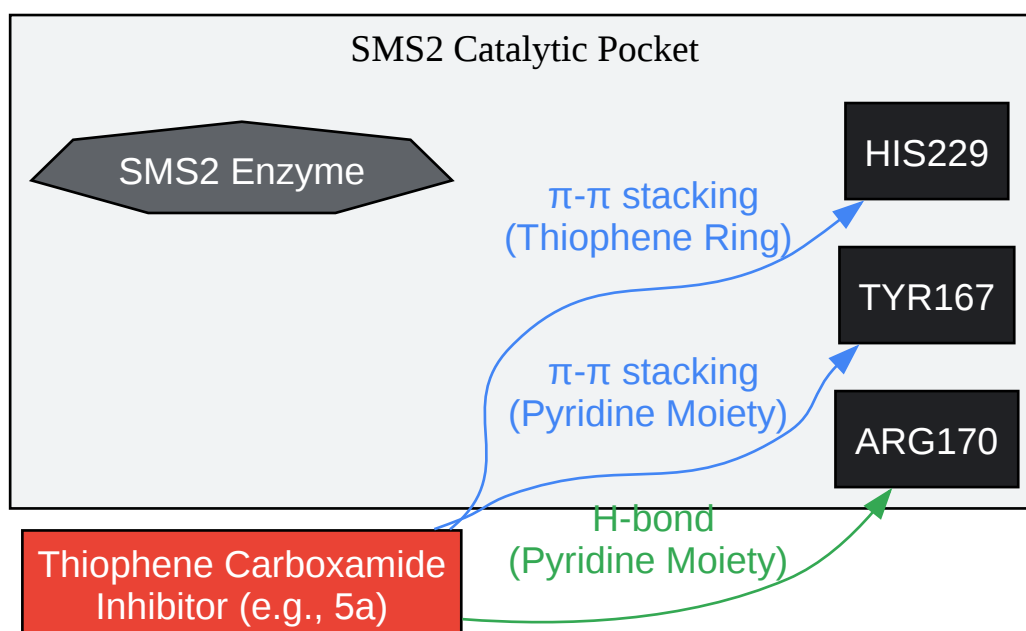
Anticancer Therapeutics

The thiophene-2-carboxamide core is a mainstay in oncology research. Marketed drugs like the antithrombotic agent Rivaroxaban contain this moiety.[8] Numerous derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, including breast, liver, and leukemia.[1][2] Their mechanisms of action are diverse and include:

- Kinase Inhibition: Acting as potent inhibitors of key signaling kinases like VEGFR-2.[1]
- Enzyme Inhibition: Targeting enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer and metabolic diseases.[2]
- Mitochondrial Disruption: Inducing apoptosis by inhibiting mitochondrial complex I or depolarizing the mitochondrial membrane.[1]

Metabolic and Inflammatory Diseases

Recent breakthroughs have highlighted the potential of these compounds in treating complex diseases. A novel series of thiophene carboxamides was developed as highly potent and selective inhibitors of sphingomyelin synthase 2 (SMS2).[10][11] SMS2 is involved in the synthesis of sphingomyelin, and its inhibition has shown therapeutic benefits in models of dry eye disease (DED) by reducing inflammation and apoptosis in corneal cells.[10][11] The lead compound from this research binds to the catalytic pocket of SMS2, forming key interactions with amino acid residues like HIS229.[10]



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Caption: Simplified binding of an SMS2 inhibitor in the enzyme's active site.

Furthermore, related benzo[b]thiophene-2-carboxamide structures have been developed as antagonists for the Receptor for Advanced Glycation End-products (RAGE), a target implicated in diabetic complications and inflammation.[12]

Part 4: In the Laboratory - Exemplary Protocols

To provide a practical context, this section details a representative synthetic protocol and a common biological assay. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of a 5-Aryl-Thiophene-2-Carboxamide

This multi-step protocol is adapted from methodologies used to synthesize antiviral agents and demonstrates a modern workflow.[6][7]

Objective: To synthesize N-(4-chlorophenyl)-5-(4-hydroxyphenyl)thiophene-2-carboxamide.

Step 1: Amide Coupling

- Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (Et₃N) (2.0 eq).
- Stir for 15 minutes, then add 4-chloroaniline (1.1 eq).
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product, 5-bromo-N-(4-chlorophenyl)thiophene-2-carboxamide, should have a different R_f value than the starting materials.
- Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Suzuki Cross-Coupling

- Combine the product from Step 1 (1.0 eq), 4-hydroxyphenylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃) (3.0 eq) in a microwave vial.
- Add a solvent mixture of toluene/H₂O/EtOH (2:1.5:1).
- Degas the mixture with argon for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
- Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.
- Validation: Monitor by LC-MS to confirm the consumption of starting material and the appearance of the desired product mass.
- Work-up: Cool, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the effect of a synthesized compound on cancer cell viability.[2]

Objective: To determine the IC_{50} value of a test compound against the MCF-7 breast cancer cell line.

- **Cell Seeding:** Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound (e.g., from 0.1 μ M to 100 μ M) in cell culture medium. Remove the old medium from the cells and add 100 μ L of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Validation & Analysis:** Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC_{50} value, the concentration at which 50% of cell growth is inhibited.

Data Synthesis & Future Outlook

The thiophene-2-carboxamide scaffold has proven to be an exceptionally durable and versatile platform in drug discovery. Its journey from a coal tar impurity to the core of targeted therapeutics is a testament to the power of synthetic and medicinal chemistry.

Compound/Class	Primary Target/Indication	Key Findings	Reference
Rivaroxaban	Factor Xa / Antithrombotic	Marketed oral anticoagulant.	[8]
OSI-390	Kinase Inhibitor / Anticancer	Investigated as a potential anticancer agent.	[8]
Compound 57 (Antiviral)	EBOV-GP / NPC1 Interaction / Ebola	Potent, orally bioavailable EBOV entry inhibitor with good BBB permeability.	[7]
Compound 14l (SMS2i)	Sphingomyelin Synthase 2 / Dry Eye Disease	Highly potent and selective SMS2 inhibitor, alleviates DED symptoms in mice.	[10][11]
Benzo[b]thiophene-2-carboxamides	Opioid Receptors / Analgesia	Potent analgesic effects with reduced constipation compared to morphine.	[13]
MB-D2 (Anticancer)	Apoptosis Induction / Melanoma	Induces caspase activation and mitochondrial depolarization in A375 cells.	[1]

The future for thiophene-2-carboxamides remains bright. New synthetic methods continue to emerge, enabling more precise control over their structure and properties.[4] Their application in emerging fields like targeted protein degradation and covalent inhibition is an exciting frontier. As our understanding of complex biological pathways deepens, this "unassuming"

scaffold will undoubtedly be adapted to meet new therapeutic challenges, continuing the legacy that began with Viktor Meyer's keen observation over a century ago.

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